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Compound of Interest
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Cat. No.: B10761632 Get Quote

The journey to omeprazole, the first proton pump inhibitor (PPI), began in the late 1970s at the

Swedish pharmaceutical company AB Hässle, a part of Astra AB (now AstraZeneca).[1][2][3]

Researchers were investigating compounds with anti-secretory properties. An early lead was a

pyridylmethylsulfinyl benzimidazole called timoprazole, which showed promise but also had

toxicity concerns.[4] Through structural modifications aimed at eliminating toxicity while

retaining efficacy, a derivative of timoprazole, omeprazole, was first synthesized in 1979.[1][4]

[5]

Omeprazole demonstrated potent and long-lasting inhibition of gastric acid secretion by a novel

mechanism: targeting the final step in acid production, the H+/K+-ATPase enzyme, or "proton

pump," located in the parietal cells of the stomach.[5][6][7] This was a significant departure

from the existing H2-receptor antagonists. After filing an Investigational New Drug (IND)

application in 1980 and entering Phase III trials in 1982, omeprazole was launched in Europe in

1988 as Losec.[4] It was subsequently introduced in the United States in 1989, where the

brand name was changed to Prilosec in 1990 to avoid confusion with the diuretic Lasix.[1]

Omeprazole's superior clinical efficacy quickly established it as the standard of care for acid-

related disorders, and by 1996, it became the world's best-selling drug.[4][8]
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Omeprazole (Racemic) Esomeprazole (S-Isomer)

1979: Omeprazole first synthesized by AB Hässle in Sweden. 1980: Investigational New Drug (IND) application filed. 1982: Phase III human trials begin. 1988: Launched in Europe as Losec. 1989: First sold in the US as Losec. 1990: Brand name in the US changed to Prilosec. 2003: Prilosec OTC launched as an over-the-counter option. 1987: Research program initiated to find an improved analogue.

2000: Esomeprazole magnesium (Nexium) receives its first approval.

Click to download full resolution via product page

Key milestones in the development of omeprazole and esomeprazole.

Mechanism of Action: Taming the Proton Pump
Omeprazole is a prodrug, meaning it is administered in an inactive form.[6] Due to its acid-

labile nature, it is formulated in enteric-coated dosage forms to protect it from the acidic

environment of the stomach. After passing through the stomach and being absorbed in the

small intestine, omeprazole reaches the parietal cells via the bloodstream.[6]

The key to its action lies in its accumulation in the acidic secretory canaliculi of the parietal

cells.[5] Here, the acidic environment catalyzes its conversion into the active form, a tetracyclic

sulfenamide.[9][10] This active metabolite then forms a covalent disulfide bond with cysteine

residues on the H+/K+-ATPase enzyme.[6][9] This binding is irreversible and inactivates the

proton pump, thus inhibiting the final step of gastric acid secretion.[1][6] The restoration of acid

secretion requires the synthesis of new H+/K+-ATPase enzymes.[9]
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Mechanism of action of omeprazole in a gastric parietal cell.
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The Evolution to a Single Isomer: The Development
of Esomeprazole Magnesium
Omeprazole is a racemic mixture of two stereoisomers, (S)-omeprazole and (R)-omeprazole.

[11] The metabolism of omeprazole is stereoselective and primarily occurs in the liver via the

cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.[11][12] The (S)-isomer,

esomeprazole, is metabolized more slowly than the (R)-isomer, resulting in higher plasma

concentrations and a more consistent and pronounced inhibition of acid secretion.[11][13]

In 1987, Astra initiated a research program to develop a new analogue with less interpatient

variability.[4] This led to the development of the single (S)-isomer, esomeprazole.[4]

Esomeprazole is formulated as a magnesium salt, which improves its stability.[14][15]

Esomeprazole magnesium (brand name Nexium) received its first approval in 2000 and

demonstrated improved efficacy in healing reflux esophagitis and resolving symptoms

compared to racemic omeprazole.[4][16][17]

Quantitative Analysis: Omeprazole vs.
Esomeprazole
Clinical studies have consistently shown that esomeprazole provides more effective acid

control than omeprazole at equivalent doses.

Table 1: Pharmacokinetic Parameters (20 mg Doses, Day
5)

Parameter
Racemic
Omeprazole

Esomeprazole (S-
isomer)

R-omeprazole

AUC (µmol·h/L) 1.63 2.84 0.68

Data sourced from a

study comparing the

pharmacokinetics of

the isomers and the

racemate after 5 days

of oral administration.

[13]
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Table 2: Clinical Efficacy in Reflux Esophagitis (8-Week
Healing Rates)

Study
Esomeprazole 40
mg

Omeprazole 20 mg P-value

Kahrilas et al. (US

Multicenter)[16]
94.1% 86.9% < 0.05

Richter et al. (US

Multicenter)[17]
93.7% 84.2% < 0.001

Data from two large,

randomized, double-

blind clinical trials

comparing the efficacy

of esomeprazole and

omeprazole in

patients with

endoscopy-confirmed

reflux esophagitis.

Experimental Protocols
Protocol 1: Synthesis of Omeprazole
The synthesis of omeprazole is a multi-step process involving the coupling of a substituted

pyridine with a benzimidazole core, followed by oxidation.[18][19]

Step A: Synthesis of the Sulfide Intermediate (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-

pyridinyl)methyl]thio]-1H-benzimidazole)[18]

Materials: 2-Mercapto-5-methoxybenzimidazole, 2-Chloromethyl-4-methoxy-3,5-

dimethylpyridine hydrochloride, Sodium hydroxide (NaOH), Ethanol, Water.

Procedure:

1. Dissolve NaOH (approx. 1.3 equivalents) in ethanol with heating (70-90°C).
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2. Add 2-mercapto-5-methoxybenzimidazole (1.0 equivalent) and reflux until dissolved.

3. Cool the mixture to below 10°C.

4. In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine

hydrochloride in water.

5. Slowly add the aqueous pyridine solution to the cooled benzimidazole solution.

6. Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

7. Cool the mixture to 10°C, add 500 mL of water, and stir for 12 hours.

8. Collect the precipitated white solid by suction filtration and dry to obtain the sulfide

intermediate.

Step B: Oxidation to Omeprazole[18][19]

Materials: Sulfide intermediate from Step A, meta-Chloroperoxybenzoic acid (m-CPBA),

Dichloromethane.

Procedure:

1. Dissolve the sulfide intermediate (1.0 equivalent) in dichloromethane.

2. Cool the solution to a temperature between -20°C and 0°C.

3. Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane to the reaction

mixture.

4. Maintain the temperature and stir for 1-3 hours, monitoring the reaction by Thin Layer

Chromatography (TLC).

5. Once the reaction is complete, wash the organic layer with a saturated sodium

bicarbonate solution, followed by a brine wash.

6. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure to yield crude omeprazole.
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7. Purify the crude product by recrystallization.
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Workflow for the chemical synthesis of omeprazole.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay[21]
This assay determines the inhibitory potential of omeprazole on its target enzyme.

Enzyme Preparation:

1. Isolate gastric glands from rabbit or hog stomachs.

2. Homogenize the tissue and perform differential centrifugation to obtain the microsomal

fraction rich in H+/K+-ATPase.

Activation of Omeprazole:

1. Pre-incubate omeprazole in an acidic buffer (pH < 4) to convert it to its active sulfenamide

form. A neutral buffer incubation serves as a negative control.

Inhibition Assay:

1. Incubate the prepared enzyme with the activated omeprazole at 37°C.

2. Initiate the ATPase reaction by adding ATP.

3. Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi)

using a colorimetric method (e.g., Fiske-Subbarow method).
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4. Calculate the inhibitory activity of omeprazole by comparing the enzyme activity in the

presence of the inhibitor to the activity in its absence.

Protocol 3: In Vivo Assessment of Gastric Acid
Secretion in Humans[21]
This method assesses the effect of omeprazole on gastric acid secretion in human subjects.

Procedure:

1. A thin, flexible catheter with a pH-sensitive electrode at its tip is passed through the

subject's nose and into the stomach.[20]

2. The catheter is connected to a portable data recorder that continuously records the

intragastric pH for a 24-hour period.[20]

3. Subjects are administered omeprazole or placebo daily for a set period (e.g., 5-7 days).

4. A 24-hour pH monitoring is performed at baseline and after the treatment period.

5. The primary endpoint is the percentage of time the intragastric pH remains above a certain

threshold (e.g., pH > 4), which is indicative of effective acid suppression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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